molecular formula C17H17FN2O2S B2958537 N-(3-fluoro-4-methylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide CAS No. 2034239-49-9

N-(3-fluoro-4-methylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2958537
CAS No.: 2034239-49-9
M. Wt: 332.39
InChI Key: DPOKXHGNTKLKTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-4-methylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a synthetic small molecule characterized by a pyridine-4-carboxamide core substituted at the 2-position with a thiolan-3-yloxy group and an N-linked 3-fluoro-4-methylphenyl moiety. This compound has drawn attention in medicinal chemistry due to its structural similarity to bioactive carboxamide derivatives, particularly those targeting kinase pathways and inflammatory mediators . While its precise biological target remains under investigation, its design incorporates features known to enhance metabolic stability and receptor binding, such as fluorine substitution (improving lipophilicity) and the thiolane ring (contributing to conformational rigidity) .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S/c1-11-2-3-13(9-15(11)18)20-17(21)12-4-6-19-16(8-12)22-14-5-7-23-10-14/h2-4,6,8-9,14H,5,7,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOKXHGNTKLKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCSC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H14FNOSC_{13}H_{14}FNOS, with a molecular weight of approximately 251.32 g/mol. The compound features a pyridine ring substituted with a fluorinated aromatic group and a thiolane moiety, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC13H14FNOSC_{13}H_{14}FNOS
Molecular Weight251.32 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyridine structure and introduction of the thiolane group. Common methodologies include:

  • Nucleophilic substitution to introduce the thiolane moiety.
  • Fluorination at the meta position of the aromatic ring.
  • Formation of the carboxamide through reaction with appropriate amine sources.

Biological Mechanisms

This compound exhibits biological activity primarily through its interaction with various molecular targets:

  • Enzyme Modulation : Preliminary studies suggest that this compound may inhibit specific protein kinases involved in cell signaling pathways related to cancer proliferation and survival.
  • Receptor Binding : The presence of the fluorine atom enhances binding affinity to certain receptors, potentially modulating immune responses or apoptotic pathways.

Case Studies and Research Findings

Recent studies have investigated the biological activity of similar compounds, providing insights into their therapeutic potential:

  • Anticancer Activity : Research indicates that pyridine derivatives can exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways .
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in modulating inflammatory responses, suggesting potential applications in treating autoimmune diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Fluorine Substitution : The introduction of fluorine at the 3-position enhances lipophilicity and can improve cellular uptake.
  • Thiolane Moiety : This component may influence the compound's reactivity and interaction with biological targets.

Comparison with Similar Compounds

Molecular Modeling and QSAR Insights

3D-QSAR Analysis

’s 3D-QSAR models for thiazolidinone derivatives reveal that:

  • Hydrophobic interactions at the aryl group’s para position correlate with enhanced anti-inflammatory activity.
  • Electron-withdrawing groups (e.g., fluorine) improve potency by stabilizing ligand-receptor interactions .

However, the thiolane ring’s conformational flexibility may require further docking studies to assess binding mode deviations from rigid thiazolidinone analogs .

Selectivity and Toxicity

PHA-665752’s selectivity arises from its unique indoline-quinazoline scaffold, which minimizes off-target kinase interactions . In contrast, the target compound’s simpler pyridine-carboxamide structure may necessitate additional functionalization to achieve comparable selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.